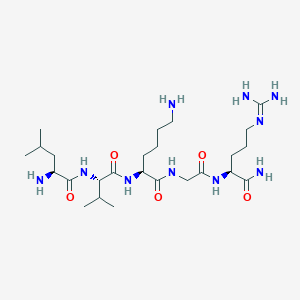![molecular formula C22H16N2 B8144674 2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8144674.png)
2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
描述
2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’‘-diyl)diacetonitrile is an organic compound known for its unique structure and properties It consists of a terphenyl core with two acetonitrile groups attached at the 4 and 4’’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’‘-diyl)diacetonitrile typically involves the reaction of 4,4’‘-dibromo-1,1’:4’,1’'-terphenyl with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired diacetonitrile compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’'-diyl)diacetonitrile can undergo various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as cyanide ions, leading to the formation of addition products.
Substitution Reactions: The acetonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include cyanide ions, and the reaction is typically carried out in polar solvents like DMF.
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used, often in the presence of a base to facilitate the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition with cyanide ions would result in the formation of cyanohydrin derivatives.
科学研究应用
2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’'-diyl)diacetonitrile has several scientific research applications:
Chemical Sensing: It has been investigated as a sensor for detecting cyanide ions due to its high selectivity and sensitivity.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for synthesizing more complex organic molecules.
作用机制
The mechanism by which 2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’'-diyl)diacetonitrile exerts its effects, particularly in chemical sensing, involves nucleophilic addition reactions. For example, when used as a cyanide sensor, the cyanide ions add to the acetonitrile groups, leading to a change in the compound’s electronic structure and resulting in a detectable signal .
相似化合物的比较
Similar Compounds
1,4-Phenylenediacetonitrile: Similar in structure but lacks the extended terphenyl core.
2,2’-([2,2’-Bithiophene]-5,5’-diyl)diacetonitrile: Contains a bithiophene core instead of a terphenyl core.
Uniqueness
2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’'-diyl)diacetonitrile is unique due to its terphenyl core, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in chemical sensing and material science, where specific structural features are crucial for performance.
属性
IUPAC Name |
2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2/c23-15-13-17-1-5-19(6-2-17)21-9-11-22(12-10-21)20-7-3-18(4-8-20)14-16-24/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOBBJAIFIHGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)C3=CC=C(C=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide](/img/structure/B8144605.png)

![3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine](/img/structure/B8144620.png)




![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde](/img/structure/B8144651.png)
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-amine))](/img/structure/B8144670.png)
![2-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8144682.png)
![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;hydrochloride](/img/structure/B8144700.png)
![formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B8144705.png)

